

Evaluating the Specificity of Bisindolylmaleimide I Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name:

Bisindolylmaleimide I
hydrochloride

Cat. No.:

B1667440

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For researchers, scientists, and drug development professionals, the precise selection of a kinase inhibitor is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. **BisindolyImaleimide I hydrochloride**, a potent inhibitor of Protein Kinase C (PKC), is a widely used tool in signal transduction research. This guide provides an objective comparison of its specificity against other common PKC inhibitors, supported by experimental data and detailed methodologies, to aid in the informed selection of the most appropriate compound for your research needs.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of **BisindolyImaleimide I hydrochloride** and its alternatives is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the potency and selectivity of each compound against various kinase targets. Lower IC50 values indicate greater potency.



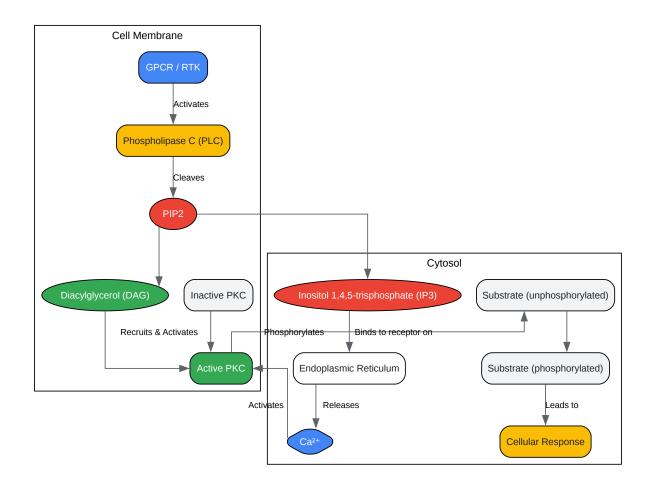
Kinase Target	Bisindolylmaleimid e I (GF109203X) IC50 (nM)	Gö6983 IC50 (nM)	Enzastaurin IC50 (nM)
ΡΚCα	20[1][2]	7[3][4]	39[5]
РКСВІ	17[1][2]	7[3][4]	6[5]
РКСВІІ	16[1][2]	-	-
РКСу	20[1][2]	6[3][4]	83[5]
ΡΚCδ	-	10[3][4]	-
ΡΚCε	-	-	110[5]
РКСζ	-	60[4]	-
GSK-3β	170-360[6]	-	-
p90RSK1	610[7]	-	-
p90RSK2	310[7]	-	-
p90RSK3	120[7]	-	-

Note: IC50 values can vary depending on experimental conditions, such as ATP concentration. For instance, the potency of Bisindolylmaleimide I against PKC α and PKC ϵ is reduced at physiological ATP concentrations (5 mM) compared to the lower concentrations often used in in vitro assays.[7]

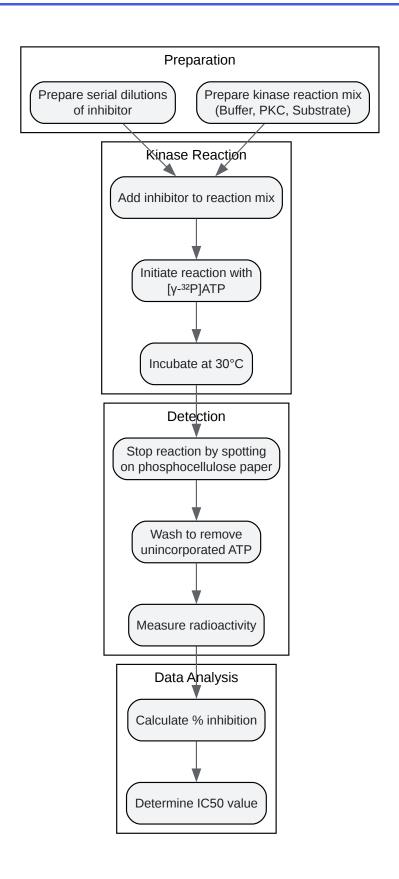
Understanding the Signaling Context: The Protein Kinase C Pathway

Bisindolylmaleimide I and the compared inhibitors are ATP-competitive, targeting the catalytic domain of PKC.[1] The activation of conventional PKC isoforms is a key event in numerous signaling cascades, typically initiated by the activation of Phospholipase C (PLC). PLC cleaves the membrane phospholipid PIP2 to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits and activates conventional PKC isoforms at the cell membrane.









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